molecular formula C8H16N2O B1628647 N-Piperidin-2-ylmethyl-acetamide CAS No. 98998-26-6

N-Piperidin-2-ylmethyl-acetamide

Cat. No.: B1628647
CAS No.: 98998-26-6
M. Wt: 156.23 g/mol
InChI Key: JEXJVXDRCVKIME-UHFFFAOYSA-N
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Description

N-Piperidin-2-ylmethyl-acetamide is a chemical compound with the empirical formula C12H18N2 . It is a solid substance and is used in research and development .


Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An efficient method for the N-heterocyclization of primary amines with diols has been developed, which is catalyzed by a Cp*Ir complex .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The SMILES string representation of the molecule is O=C©NCC1CNCCC1 .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves several types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . An interesting method of alkene cyclization through the SN2-reaction has been presented, where the chirality of the substrate is almost completely preserved .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 190.28 . The InChI key of the molecule is TXZBOHMPGYOABD-UHFFFAOYSA-N .

Scientific Research Applications

  • Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been shown to possess antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrated greater effectiveness against fungi than bacteria, with particular susceptibility in C. utilis to certain compounds. The study suggests the significance of the 2,6-dimethylpiperidine group and specific substituents on the benzothiazole ring for anticandidal activity. Additionally, the effective doses of these derivatives were found to be lower than their cytotoxic doses (Mokhtari & Pourabdollah, 2013).

  • Enzyme Inhibitory Properties : N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds displayed promising activity, with some being inactive against lipoxygenase enzymes. This research is significant in understanding the potential therapeutic applications of these derivatives in treating conditions related to enzyme activity (Khalid et al., 2014).

  • Antibacterial Potentials : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized to evaluate their antibacterial potentials. One compound, in particular, showed significant activity against multiple bacterial strains. The research concludes that these synthesized compounds are moderate inhibitors, with more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

  • Potential Anxiolytic Agents : N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related piperidine acetamide derivatives have been identified as potential anxiolytics. They showed good oral activity in animal models, indicating their potential efficacy for the treatment of anxiety. These compounds also displayed modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

  • Catalysis and Synthesis Applications : Nano magnetite (Fe3O4) has been used as an efficient catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation. This work demonstrates the utility of Fe3O4 magnetic nanoparticle for the synthesis of piperidin-1-ylmethyl acetamide derivatives (Mokhtary & Torabi, 2017).

Safety and Hazards

N-Piperidin-2-ylmethyl-acetamide is classified as a combustible solid . It is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . It is intended for use only in research and development under the supervision of a technically qualified individual .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-Piperidin-2-ylmethyl-acetamide, is an important task of modern organic chemistry . The latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety are expected to contribute to future research directions .

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXJVXDRCVKIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602729
Record name N-[(Piperidin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98998-26-6
Record name N-[(Piperidin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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